(1R,2R)-2-(Benzylamino)cyclopentanol
Overview
Description
(1R,2R)-2-(Benzylamino)cyclopentanol is a chiral compound with the molecular formula C12H17NO It is characterized by the presence of a benzylamino group attached to a cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Benzylamino)cyclopentanol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Reductive Amination: Cyclopentanone undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step introduces the benzylamino group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,2R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
(1R,2R)-2-(Benzylamino)cyclopentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Benzylamino)cyclopentanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopentanol ring provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
(1R,2R)-2-(Diethylamino)cyclopentanol: Similar structure but with diethylamino group instead of benzylamino.
(1R,2R)-2-(Benzylamino)cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclopentanol.
(1R,2R)-2-(Methylamino)cyclopentanol: Similar structure but with a methylamino group instead of benzylamino.
Uniqueness: (1R,2R)-2-(Benzylamino)cyclopentanol is unique due to its specific chiral configuration and the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVMDAESGIXLU-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670202 | |
Record name | (1R,2R)-2-(Benzylamino)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033605-25-2 | |
Record name | (1R,2R)-2-(Benzylamino)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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